molecular formula C16H26O2 B1615795 2,6-Di-tert-butyl-4-methoxymethylphenol CAS No. 87-97-8

2,6-Di-tert-butyl-4-methoxymethylphenol

Cat. No. B1615795
CAS RN: 87-97-8
M. Wt: 250.38 g/mol
InChI Key: SCXYLTWTWUGEAA-UHFFFAOYSA-N
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Patent
US04284823

Procedure details

A solution of 25 grams (0.1 mole) of 2,6-di-tert.butyl-4-methoxymethylphenol and one gram (0.015 mole) of KOH in 100 milliliters of methanol was heated to 60° C. 9 grams (0.125 moles) of isobutyraldehyde was added to the solution during a period of 10 minutes and the reaction mixture was heated under reflux for 3 hours. After the mixture had cooled to room temperature it was poured into 125 milliliters of 1% acetic acid. The solid that precipitated was filtered off and allowed to dry. There was obtained 28.5 grams (98.2% of theory) of 2,2-dimethyl-3-(3,5-di-tert.butyl-4-hydroxyphenyl) propionaldehyde with a melting point of 72° to 74° C.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
9 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:10]=[C:9]([CH2:11]OC)[CH:8]=[C:7]([C:14]([CH3:17])([CH3:16])[CH3:15])[C:6]=1[OH:18])([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].[CH:21](=[O:25])[CH:22]([CH3:24])[CH3:23].C(O)(=O)C>CO>[CH3:23][C:22]([CH3:24])([CH2:11][C:9]1[CH:10]=[C:5]([C:1]([CH3:2])([CH3:4])[CH3:3])[C:6]([OH:18])=[C:7]([C:14]([CH3:17])([CH3:15])[CH3:16])[CH:8]=1)[CH:21]=[O:25] |f:1.2|

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
C(C)(C)(C)C1=C(C(=CC(=C1)COC)C(C)(C)C)O
Name
Quantity
1 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
9 g
Type
reactant
Smiles
C(C(C)C)=O
Step Three
Name
Quantity
125 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The solid that precipitated
FILTRATION
Type
FILTRATION
Details
was filtered off
CUSTOM
Type
CUSTOM
Details
to dry

Outcomes

Product
Name
Type
product
Smiles
CC(C=O)(CC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 28.5 g
YIELD: PERCENTYIELD 98.2%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.